molecular formula C15H23N3O2 B3293242 tert-Butyl 4-(2-amino-2-iminoethyl)phenethylcarbamate CAS No. 885269-98-7

tert-Butyl 4-(2-amino-2-iminoethyl)phenethylcarbamate

Cat. No.: B3293242
CAS No.: 885269-98-7
M. Wt: 277.36 g/mol
InChI Key: SFKOPNLWVRHZLB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-amino-2-iminoethyl)phenethylcarbamate typically involves the reaction of tert-butyl carbamate with 4-(2-amino-2-iminoethyl)phenethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(2-amino-2-iminoethyl)phenethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In organic chemistry, tert-Butyl 4-(2-amino-2-iminoethyl)phenethylcarbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in various synthetic pathways .

Biology and Medicine: It is studied for its potential biological activities and interactions with biological targets .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-amino-2-iminoethyl)phenethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-Butyl 4-(2-aminoethyl)phenethylcarbamate
  • tert-Butyl 4-(2-iminoethyl)phenethylcarbamate
  • tert-Butyl 4-(2-amino-2-iminoethyl)phenylcarbamate

Uniqueness: tert-Butyl 4-(2-amino-2-iminoethyl)phenethylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[2-[4-(2-amino-2-iminoethyl)phenyl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-8-11-4-6-12(7-5-11)10-13(16)17/h4-7H,8-10H2,1-3H3,(H3,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKOPNLWVRHZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)CC(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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